Cholesteryl chloroformate
Overview
Description
Cholesteryl chloroformate is a chemical compound with the molecular formula C28H45ClO2. It is a derivative of cholesterol and is known for its liquid crystalline properties. This compound is used in various scientific and industrial applications due to its unique chemical structure and reactivity .
Mechanism of Action
Target of Action
Cholesteryl chloroformate is a type of organic chemical compound It’s known that chloroformates, in general, convert polar compounds into less polar, more volatile derivatives . This suggests that this compound may interact with various polar compounds within the body.
Mode of Action
It’s known that chloroformates, including this compound, can enable relatively simple transformation of a large array of metabolites for analysis by gas chromatography/mass spectrometry . This suggests that this compound may interact with its targets by transforming them into less polar, more volatile derivatives.
Biochemical Pathways
Given that chloroformates can transform a wide array of metabolites , it’s plausible that this compound could potentially affect multiple biochemical pathways involving these metabolites.
Pharmacokinetics
Given its chemical properties , it’s plausible that its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
It’s known that this compound is used in the preparation of hydrophobized chitosan oligosaccharide, which finds application as an efficient gene carrier . This suggests that this compound may have potential applications in gene delivery.
Action Environment
Given its chemical properties , it’s plausible that factors such as temperature, pH, and the presence of other chemical substances could potentially influence its action.
Biochemical Analysis
Biochemical Properties
Cholesterol chloroformate is involved in several biochemical reactions, particularly those related to the modification of proteins and other biomolecules. It interacts with enzymes such as cholesterol oxidase and cholesterol esterase, which are involved in the metabolism of cholesterol. These interactions often result in the formation of cholesterol esters or other derivatives, which can be used to study the role of cholesterol in cellular processes .
Cellular Effects
Cholesterol chloroformate affects various types of cells and cellular processes. It influences cell function by altering cell membrane composition and fluidity, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, changes in membrane fluidity can affect the activity of membrane-bound receptors and enzymes, leading to alterations in signal transduction and metabolic pathways .
Molecular Mechanism
The molecular mechanism of cholesterol chloroformate involves its interaction with biomolecules such as proteins and lipids. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. Additionally, cholesterol chloroformate can modify the structure of proteins through covalent binding, which can result in changes in their function and stability. These interactions can also influence gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cholesterol chloroformate can change over time due to its stability and degradation. Cholesterol chloroformate is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have shown that cholesterol chloroformate can have lasting effects on cellular processes, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of cholesterol chloroformate vary with different dosages in animal models. At low doses, cholesterol chloroformate can have beneficial effects on cellular function and metabolism. At high doses, it can be toxic and cause adverse effects, such as cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
Cholesterol chloroformate is involved in several metabolic pathways, including those related to cholesterol metabolism. It interacts with enzymes such as cholesterol oxidase and cholesterol esterase, which play a role in the conversion of cholesterol to other metabolites. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Cholesterol chloroformate is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can be incorporated into cell membranes, where it affects membrane composition and fluidity. Additionally, cholesterol chloroformate can accumulate in specific tissues, influencing its localization and activity within the body .
Subcellular Localization
The subcellular localization of cholesterol chloroformate is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function. For example, cholesterol chloroformate can localize to the endoplasmic reticulum or mitochondria, affecting processes such as protein synthesis and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl chloroformate can be synthesized through the reaction of cholesterol with phosgene. The reaction typically involves dissolving cholesterol in an organic solvent such as tetrahydrofuran, followed by the addition of phosgene under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Polymerization Initiation: It acts as an initiator in the polymerization of methyl methacrylate.
Common Reagents and Conditions:
Amines: Used in the formation of carbamates.
Alcohols: Used in the formation of carbonate esters.
Tetrahydrofuran: Common solvent used in reactions involving this compound.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
Cholesteryl chloroformate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Cholesteryl hemisuccinate
- Cholesteryl 1H-imidazole-1-carboxylate
- Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate
Comparison: Cholesteryl chloroformate is unique due to its chloroformate group, which imparts distinct reactivity compared to other cholesteryl derivatives. For instance, cholesteryl hemisuccinate lacks the chloroformate group and thus has different reactivity and applications. Similarly, cholesteryl 1H-imidazole-1-carboxylate and cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate have different functional groups, leading to varied chemical behavior and uses .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45ClO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEPTKZEXBPDLF-JDTILAPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880724 | |
Record name | 3-Cholesteryl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7144-08-3 | |
Record name | Cholesteryl chloroformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7144-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesteryl chloroformate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(carbonochloridate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Cholesteryl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-ene-3-β-yl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.